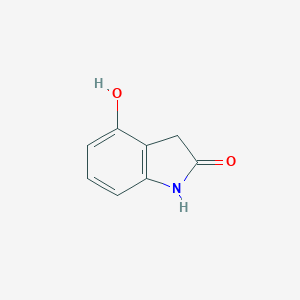

4-羟基吲哚-2-酮

描述

4-Hydroxyindolin-2-one (4-HIO) is a naturally occurring small molecule that is present in plants and animals. It is an important intermediate in the biosynthesis of several important plant hormones and is also known to be involved in the regulation of various metabolic pathways. 4-HIO has several advantages when used in laboratory experiments, including its low toxicity, low cost, and wide availability.

科学研究应用

宿主-微生物群相互作用动力学

4-羟基吲哚-2-酮: 在宿主-微生物群相互作用动力学中发挥着重要作用。 它是一种参与吲哚代谢的代谢物,促进宿主生物与其肠道微生物群之间的交流 . 该化合物已被鉴定为各种疾病的潜在生物标志物,因为它在小鼠口服给药后存在于大脑、肝脏、血浆和肠道中 .

血脑屏障通透性

研究表明,4-羟基吲哚-2-酮可以以剂量依赖性方式穿过血脑屏障 . 这种特性对于开发针对中枢神经系统的治疗剂至关重要,因为它表明了将药物直接递送到大脑的可能性。

细胞色素P450酶调节

吲哚及其衍生物(包括4-羟基吲哚-2-酮)的代谢与细胞色素P450酶(如CYP1A2和CYP2A5)的上调有关 . 这些酶对于肝脏中的药物代谢和解毒过程至关重要。

3-取代衍生物的合成

4-羟基吲哚-2-酮: 是3-取代-3-羟基吲哚-2-酮一锅法合成中的前体 . 该合成是在无金属条件下实现的,对于创造具有潜在药物应用的各种衍生物具有重要意义。

环境生物修复

作为吲哚的代谢物,4-羟基吲哚-2-酮参与吲哚的生物降解和生物转化,吲哚是工业和农业废水中常见的污染物 . 了解它在这些过程中的作用对于开发有效的生物修复策略至关重要。

生物活性谱

存在于4-羟基吲哚-2-酮中的吲哚核具有广泛的生物活性谱。 这些活性包括抗癌、抗病毒、抗菌、抗炎、抗HIV和抗糖尿病活性,使其在制药行业得到广泛应用 .

安全和危害

未来方向

The future directions for research on 4-Hydroxyindolin-2-one could involve further investigation into its metabolism and distribution, similar to the study conducted on indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one . This could potentially highlight 4-Hydroxyindolin-2-one as a brain-affecting indole metabolite .

作用机制

Target of Action

4-Hydroxyindolin-2-one is a metabolite of indole, a compound produced by the gut microbiota It’s known that indole and its metabolites interact with various parts of the body, including the brain, liver, plasma, large and small intestines, and cecum .

Mode of Action

It’s known that indole and its metabolites, including 4-hydroxyindolin-2-one, can cross the blood-brain barrier . This suggests that 4-Hydroxyindolin-2-one may interact with targets in the brain, potentially influencing neurological processes.

Biochemical Pathways

It’s known that indole, the parent compound of 4-Hydroxyindolin-2-one, is metabolized in the body through various pathways . The metabolism of indole involves enzymes such as CYP1A2 and CYP2A5 , which could also be involved in the metabolism of 4-Hydroxyindolin-2-one.

Pharmacokinetics

Studies on indole, the parent compound, show that it is absorbed within 30 minutes and fully metabolized within 6 hours . Given the structural similarity, 4-Hydroxyindolin-2-one might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Indole and its metabolites are known to have various effects on the body, including potential roles as biomarkers for various diseases . Given its ability to cross the blood-brain barrier , 4-Hydroxyindolin-2-one may have effects on neurological processes.

生化分析

Biochemical Properties

4-Hydroxyindolin-2-one is often used as an important intermediate in organic synthesis . It can also be used in biomedical research as a biomarker or fluorescent dye . The preparation methods of 4-Hydroxyindolin-2-one are diverse. A common preparation method is through the oxidation reaction of indole ketone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxyindolin-2-one can change over time. For example, when a high dose of indole was orally administered to mice, absorption occurred within 30 minutes and full metabolization occurred within 6 hours .

Metabolic Pathways

4-Hydroxyindolin-2-one is involved in the metabolism of indole. It is produced from indole by the enzyme tryptophanase in many bacterial species . It’s also known that 3-hydroxyindolin-2-one, a metabolite of indole, can cross the blood-brain barrier in a dose-dependent manner .

属性

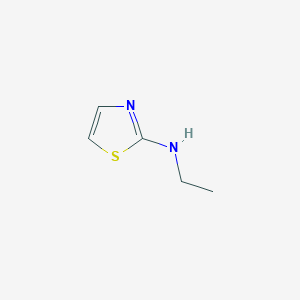

IUPAC Name |

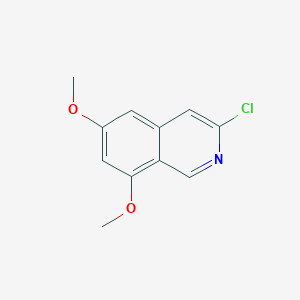

4-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJQLPXJRKHATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343613 | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-55-6 | |

| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)